molecular formula C18H19N3O3S B2900345 1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 537008-35-8

1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione

Cat. No.: B2900345
CAS No.: 537008-35-8
M. Wt: 357.43
InChI Key: APGLUPDMEYLDBU-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione is a complex heterocyclic compound It features a pyrimidoquinoline core, which is fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a thiophene derivative with a pyrimidine precursor, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-(2-thienyl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione
  • 1,3-dimethyl-5-(3-thienyl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

Uniqueness

1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione is unique due to the presence of the 3-methylthiophen-2-yl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-9-7-8-25-15(9)13-12-10(5-4-6-11(12)22)19-16-14(13)17(23)21(3)18(24)20(16)2/h7-8,13,19H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLUPDMEYLDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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